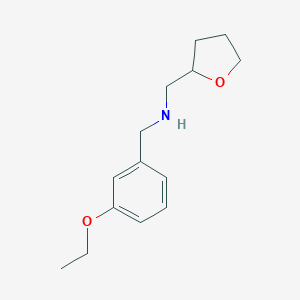

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

The enantioselective synthesis of arylglycine derivatives using (3-Ethoxyphenyl)-N-(tetrahydro-2-furanylmethyl)methanamine showcases its application in the creation of optically active compounds. A method involving Rhodium-catalyzed enantioselective 1,2-additions of arylboronic acids to N-tosyl furanylimine demonstrates high enantioselectivities up to 99% ee, indicating the compound's potential in synthesizing chiral molecules for pharmaceutical applications (Yasunori Yamamoto et al., 2011).

Synthesis of Dicarboxylic Acid Amides and Diamides

The compound is used in the synthesis of dicarboxylic acid amides and diamides, providing a basis for the development of various nonaromatic amines. The reaction process involves the condensation of this compound with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate, leading to the creation of N,N'-disubstituted oxamides and N-aryloxamides. This application underscores the versatility of the compound in organic synthesis, contributing to the diversity of organic molecules available for further pharmaceutical exploration (A. A. Aghekyan et al., 2018).

Competitive Inhibition of Squalene Epoxidase

Research on this compound has revealed its potential as a competitive inhibitor of squalene epoxidase, an enzyme critical in the cholesterol synthesis pathway. This inhibition can alter cholesterol synthesis, demonstrating the compound's potential in therapeutic applications related to cholesterol management (M. Horie et al., 1990).

Photocytotoxicity and Cellular Imaging

Iron(III) complexes incorporating this compound analogs have shown significant photocytotoxicity in red light, along with capabilities for cellular imaging. These complexes can be ingested into cell nuclei, indicating potential applications in targeted cancer therapies and diagnostic imaging through the generation of reactive oxygen species (Uttara Basu et al., 2014).

Anticonvulsant Activity

Schiff bases of 3-aminomethyl pyridine synthesized from this compound have shown promising anticonvulsant activity. This highlights the compound's relevance in the development of new treatments for seizures, offering a potential pathway for the discovery of novel anticonvulsant drugs (S. Pandey & R. Srivastava, 2011).

Eigenschaften

IUPAC Name |

N-[(3-ethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-6-3-5-12(9-13)10-15-11-14-7-4-8-17-14/h3,5-6,9,14-15H,2,4,7-8,10-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJZAZHGWUZED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CNCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(Benzyloxy)-3-ethoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B496128.png)

![2-[(2-Methoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B496129.png)

![2-[4-[(Benzhydrylamino)methyl]-2-bromo-6-ethoxyphenoxy]acetamide](/img/structure/B496132.png)

![N-tert-butyl-2-(2-ethoxy-4-{[(4-methylphenyl)amino]methyl}phenoxy)acetamide](/img/structure/B496136.png)

![N-[(3-methylthiophen-2-yl)methyl]-1-phenylethanamine](/img/structure/B496139.png)

![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}-1-propanol](/img/structure/B496140.png)

![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B496141.png)

![2-(2-Chloro-6-methoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496143.png)

![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B496147.png)

![2-{2-[(3,4-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B496149.png)

![1-{[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol](/img/structure/B496150.png)